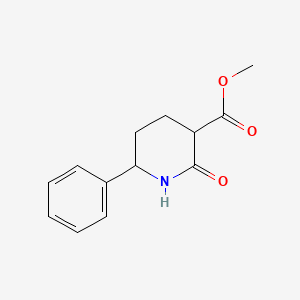

Methyl 2-oxo-6-phenylpiperidine-3-carboxylate

Beschreibung

Methyl 2-oxo-6-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C13H15NO3 It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological and chemical properties

Eigenschaften

Molekularformel |

C13H15NO3 |

|---|---|

Molekulargewicht |

233.26 g/mol |

IUPAC-Name |

methyl 2-oxo-6-phenylpiperidine-3-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15) |

InChI-Schlüssel |

FXOOQCXGMBDJIF-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CCC(NC1=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-2-oxo-6-phenylpiperidin-3-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von Phenylessigsäure mit Piperidinderivaten in Gegenwart eines Dehydratisierungsmittels. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Toluol oder Ethanol, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methyl-2-oxo-6-phenylpiperidin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppe in Hydroxylgruppen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Methyl-2-oxo-6-phenylpiperidin-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Die Forschung untersucht ihr Potenzial als Leitstruktur für die Entwicklung neuer Therapeutika.

5. Wirkmechanismus

Der Wirkmechanismus von Methyl-2-oxo-6-phenylpiperidin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so ihre Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu veränderten Zellfunktionen führt .

Ähnliche Verbindungen:

- 1-Methyl-6-oxo-2-phenylpiperidin-3-carboxamid

- Piperidinderivate

Vergleich: Methyl-2-oxo-6-phenylpiperidin-3-carboxylat ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktionsmuster und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht .

Wirkmechanismus

The mechanism of action of Methyl 2-oxo-6-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide

- Piperidine derivatives

Comparison: Methyl 2-oxo-6-phenylpiperidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.